Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl-

Description

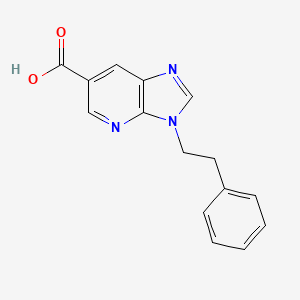

The compound "Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl-" features a bicyclic imidazo[4,5-b]pyridine core with a carboxylic acid group at position 6 and a phenethyl substituent at position 3. The phenethyl group introduces steric bulk and lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and receptor binding.

Properties

CAS No. |

2814-33-7 |

|---|---|

Molecular Formula |

C15H13N3O2 |

Molecular Weight |

267.28 g/mol |

IUPAC Name |

3-(2-phenylethyl)imidazo[4,5-b]pyridine-6-carboxylic acid |

InChI |

InChI=1S/C15H13N3O2/c19-15(20)12-8-13-14(16-9-12)18(10-17-13)7-6-11-4-2-1-3-5-11/h1-5,8-10H,6-7H2,(H,19,20) |

InChI Key |

QAYMJLPQYAXRNW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCN2C=NC3=C2N=CC(=C3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo(4,5-b)pyridine derivatives typically involves the condensation of pyridine-2,3-diamine with carboxylic acids or their equivalents under oxidative conditions . One common method includes the Michael addition of 1-methyl-1H-imidazol-4-amine to fumaric or maleic dicarboxylates, followed by intramolecular cyclization . Another approach involves the use of 2,3-diaminopyridine, which undergoes nucleophilic substitution and subsequent reduction to form the desired imidazo(4,5-b)pyridine structure .

Industrial Production Methods

Industrial production methods for imidazo(4,5-b)pyridine derivatives often rely on scalable synthetic routes that ensure high yields and purity. These methods may include the use of palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki reactions, to introduce various functional groups . The choice of reagents and conditions is optimized to minimize costs and environmental impact while maximizing efficiency.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Including sodium borohydride and hydrogen gas in the presence of palladium on carbon.

Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- have shown promise as anticancer agents. They induce apoptosis in cancer cells through various mechanisms, including modulation of signaling pathways associated with cell survival and proliferation. For instance, some studies have demonstrated that these compounds can inhibit specific kinases involved in cancer progression .

Anti-inflammatory Properties

The compound has been studied for its anti-inflammatory effects. It has been shown to reduce inflammatory responses in cellular models of retinal ischemia and obesity-related inflammation. The mechanism involves the inhibition of transcription factors such as Nrf2 and NF-κB, which play crucial roles in oxidative stress responses .

Antimicrobial Potential

Imidazo(4,5-b)pyridine derivatives have also been explored for their antimicrobial properties against various pathogens. Some studies highlight their effectiveness against Mycobacterium tuberculosis, with specific derivatives exhibiting minimal inhibitory concentrations (MIC) significantly lower than existing treatments .

Synthesis and Structural Variants

The synthesis of Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Various synthetic approaches have been documented, focusing on the efficiency and environmental impact of the processes used .

Comparative Analysis of Related Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| Imidazo(1,2-a)pyridine | Different ring structure | Known for antimicrobial properties |

| Imidazo(4,5-c)pyridine | Variations in nitrogen placement | Exhibits neuroprotective effects |

| Pyrido[3,2-e]imidazole | Contains a pyridine ring | Used in anti-cancer therapies |

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl-, stands out due to its specific carboxylic acid functionality and phenethyl side chain which contribute to its unique biological activities compared to other similar compounds .

Case Study: Anticancer Research

A study investigated the effects of various derivatives of Imidazo(4,5-b)pyridine on cancer cell lines. The results indicated that certain modifications to the phenethyl side chain significantly enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .

Case Study: Anti-inflammatory Mechanism

In a controlled experiment involving human retinal pigment epithelial cells exposed to oxidative stress, the application of Imidazo(4,5-b)pyridine derivatives resulted in a marked decrease in inflammatory cytokine production. This finding suggests potential therapeutic applications in retinal diseases and other inflammatory conditions .

Mechanism of Action

The mechanism of action of imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- involves its interaction with specific molecular targets and pathways. For instance, as a GABA A receptor agonist, it modulates the activity of the receptor, enhancing inhibitory neurotransmission in the central nervous system . Additionally, its role as a proton pump inhibitor involves the inhibition of the H+/K+ ATPase enzyme, reducing gastric acid secretion .

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs, their substituents, and reported biological activities:

Key Findings from Comparative Analysis

This aligns with trends observed in angiotensin II receptor antagonists, where bulky alkyl/aryl groups (e.g., 4-cyanophenyl ethyl) improve binding affinity . Thieno Ring Fusion: The thieno-fused derivative () exhibited broad-spectrum antimicrobial activity, suggesting that fused heterocycles can augment bioactivity. However, the phenethyl group’s role in antimicrobial activity remains unexplored .

Synthetic Approaches The synthesis of analogous compounds often involves cyclocondensation (e.g., thieno derivatives) or functional group interconversion (e.g., nitrile to amidine in ).

Structural Similarity and Drug Design Compounds with similarity scores >0.65 () share the imidazo[4,5-b]pyridine core but differ in substituents. For example, bromo derivatives (e.g., 6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl methanol, CAS 172648-19-0) may serve as intermediates for further functionalization .

Biological Activity

Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, including anticancer effects, neuroprotective properties, and potential applications in treating metabolic dysfunction.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₃N₃O₂

- Molecular Weight : 219.24 g/mol

The compound features an imidazo[4,5-b]pyridine core with a carboxylic acid group at the 6-position and a phenethyl substituent at the 3-position. This unique structure contributes to its varied biological activities.

1. Anticancer Activity

Research indicates that derivatives of Imidazo(4,5-b)pyridine-6-carboxylic acid, 3-phenethyl- exhibit significant anticancer properties. These compounds have been shown to induce apoptosis in various cancer cell lines, making them potential candidates for cancer therapy.

- Mechanism of Action : The compound interacts with inhibitors of apoptosis proteins (IAPs) and myeloid cell leukemia 1 (Mcl-1), leading to increased sensitivity of tumor cells to chemotherapy agents like poly(ADP-ribose) polymerase (PARP) inhibitors .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Imidazo(4,5-b)pyridine derivative | 0.082 | Mcl-1 |

| PARP inhibitor derivative | 26 | Breast cancer cells |

2. Neuroprotective Effects

Imidazo(4,5-b)pyridine derivatives have also been studied for their neuroprotective effects. They have demonstrated the ability to reduce oxidative stress and inflammation in neuronal cells.

- Study Findings : One study reported that these compounds could diminish inflammatory responses in human retinal pigment epithelial cells (ARPE-19), suggesting their potential in treating neurodegenerative diseases .

3. Anti-inflammatory Properties

The compound exhibits anti-inflammatory activity by inhibiting pathways associated with oxidative stress. It has shown effectiveness in models of obesity-induced inflammation by modulating transcription factors such as Nrf2 and NF-κB .

Case Study 1: Anticancer Efficacy

In a recent study involving breast cancer cell lines, Imidazo(4,5-b)pyridine derivatives were tested for their cytotoxic effects. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis.

Case Study 2: Neuroprotection in Retinal Ischemia

Another investigation focused on the neuroprotective effects of the compound in retinal ischemia models. The findings revealed that treatment with Imidazo(4,5-b)pyridine derivatives led to reduced cell death and inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship of Imidazo(4,5-b)pyridine derivatives has been extensively studied to optimize their biological activity. Variations in substituents on the imidazopyridine core can significantly alter their potency against various biological targets.

| Substituent | Effect on Activity |

|---|---|

| Hydroxy group | Increased anticancer activity |

| Alkyl chain substitution | Reduced activity |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Imidazo(4,5-b)pyridine-6-carboxylic acid derivatives?

- Methodology : Multi-step organic synthesis typically involves cyclization reactions. For example, 2-aminopyridine derivatives can react with aldehydes/ketones under acidic or basic conditions to form the imidazo[4,5-b]pyridine core. Subsequent phenethyl group introduction may employ alkylation or coupling reactions (e.g., Suzuki-Miyaura) .

- Key Considerations : Monitor reaction intermediates via HPLC or TLC. Optimize solvent systems (e.g., DMF for polar intermediates) and temperature control to avoid side products .

Q. How can researchers purify and characterize this compound?

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water mixtures). Reverse-phase HPLC is recommended for high-purity isolation .

- Characterization : Confirm structure via -/-NMR (aromatic protons at δ 7.2–8.5 ppm, carboxylic acid at δ ~170 ppm), HRMS (exact mass ± 0.001 Da), and FTIR (C=O stretch ~1700 cm) .

Q. What in vitro assays are suitable for evaluating its biological activity?

- Assays : Prioritize kinase inhibition (e.g., ATP-binding site assays), cytotoxicity (MTT assay in cancer cell lines), or neuroactivity (calcium flux in neuronal models). Use positive controls (e.g., staurosporine for kinase inhibition) .

- Data Interpretation : Compare IC values against structurally similar compounds (e.g., 2-methylimidazo[4,5-b]pyridine derivatives) to infer SAR trends .

Advanced Research Questions

Q. How can computational methods enhance reaction design for this compound?

- Approach : Apply density functional theory (DFT) to model transition states during cyclization. Use software like Gaussian or ORCA to predict regioselectivity in phenethyl group attachment .

- Case Study : DFT analysis of 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile revealed optimal electron density for nucleophilic substitution, guiding synthetic modifications .

Q. What strategies resolve contradictions in reported biological activity data?

- Root Cause Analysis : Structural variability (e.g., substituent position) or assay conditions (e.g., serum concentration) may explain discrepancies. Replicate studies using standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Example : A 2021 study found that 3-phenethyl substitution increased cytotoxicity 10-fold compared to 3-methyl analogs in HT-29 cells, highlighting substituent size as a critical SAR factor .

Q. How can isotope labeling elucidate reaction mechanisms in derivative synthesis?

- Experimental Design : Use -labeled 2-aminopyridine precursors to track nitrogen incorporation during cyclization. Analyze via -NMR or LC-MS to confirm intramolecular vs. intermolecular pathways .

- Application : In PhIP synthesis, -formaldehyde tracing revealed dual roles in both cyclization and methyl group transfer .

Q. What are the challenges in enantioselective synthesis of chiral derivatives?

- Techniques : Employ chiral catalysts (e.g., BINOL-phosphoric acids) for asymmetric induction. Monitor enantiomeric excess (ee) via chiral HPLC or CD spectroscopy .

- Case Study : (4R,6S)-4-Phenyl derivatives showed 92% ee using a Ru-BINAP catalyst, with stereochemistry confirmed by X-ray crystallography .

Q. How to design stable analogs for in vivo pharmacokinetic studies?

- Modifications : Replace the carboxylic acid with bioisosteres (e.g., tetrazole or acyl sulfonamide) to improve metabolic stability. Validate via microsomal assays (e.g., human liver microsomes) .

- Example : N-(Cyanomethyl)-3-methylimidazo[4,5-b]pyridine-6-carboxamide exhibited 3× longer half-life in murine models compared to the parent carboxylic acid .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.